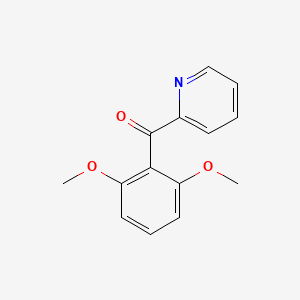
2-(2,6-二甲氧基苯甲酰基)吡啶
描述
2-(2,6-Dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with two methoxy groups at the 2 and 6 positions
科学研究应用
2-(2,6-Dimethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
- The primary target of 2-(2,6-Dimethoxybenzoyl)pyridine is not explicitly mentioned in the available literature. However, it belongs to the class of pyrimidine derivatives, which are known to exhibit various pharmacological effects, including anti-inflammatory activity .
Target of Action
Mode of Action
Its pharmacokinetic properties impact its overall efficacy and bioavailability
生化分析
Biochemical Properties
2-(2,6-Dimethoxybenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 2-(2,6-Dimethoxybenzoyl)pyridine can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 2-(2,6-Dimethoxybenzoyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation. Changes in gene expression induced by 2-(2,6-Dimethoxybenzoyl)pyridine can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(2,6-Dimethoxybenzoyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-(2,6-Dimethoxybenzoyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dimethoxybenzoyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,6-Dimethoxybenzoyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(2,6-Dimethoxybenzoyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
2-(2,6-Dimethoxybenzoyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization. Additionally, 2-(2,6-Dimethoxybenzoyl)pyridine can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(2,6-Dimethoxybenzoyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For instance, 2-(2,6-Dimethoxybenzoyl)pyridine may be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-(2,6-Dimethoxybenzoyl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 2-(2,6-Dimethoxybenzoyl)pyridine may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzoyl)pyridine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 2-(2,6-Dimethoxybenzoyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound is produced efficiently and in large quantities.
化学反应分析
Types of Reactions
2-(2,6-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group, forming 2-(2,6-dimethoxyphenyl)pyridine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Diformylbenzoyl)pyridine or 2-(2,6-Dicarboxybenzoyl)pyridine.
Reduction: 2-(2,6-Dimethoxyphenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethoxybenzoyl)pyridine: Similar structure but with methoxy groups at the 2 and 5 positions.
2-(3,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 3 and 4 positions.
2-(2,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 2 and 4 positions.
Uniqueness
2-(2,6-Dimethoxybenzoyl)pyridine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
属性
IUPAC Name |
(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSWAXUEXNSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431969 | |
| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52856-16-3 | |
| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



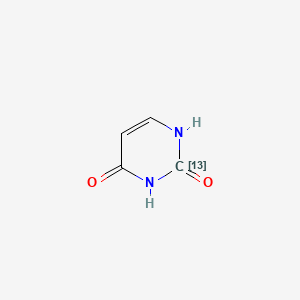
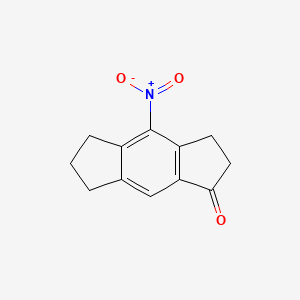
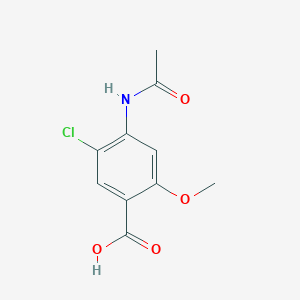

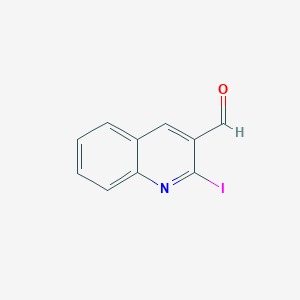

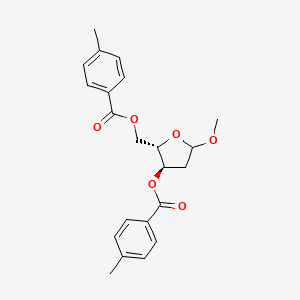





![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)
